4-Isocyanato-1,2-thiazole

Description

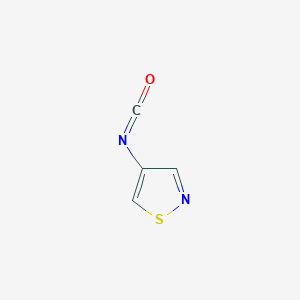

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanato-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2OS/c7-3-5-4-1-6-8-2-4/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMRCWNUIBXZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538994-91-0 | |

| Record name | 4-isocyanato-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Isocyanates in Heterocyclic Chemistry

Isocyanates, organic compounds featuring the functional group R−N=C=O, are highly reactive electrophiles, making them exceptionally useful reagents in the construction of heterocyclic systems. wikipedia.orgdoxuchem.com The carbon atom in the isocyanate group is electron-deficient and thus highly susceptible to nucleophilic attack. crowdchem.net This inherent reactivity allows for a wide array of chemical transformations.

The primary reaction of isocyanates is their addition to nucleophiles. They react readily with alcohols to form carbamates (urethanes) and with amines to produce ureas. wikipedia.orgdoxuchem.com These reactions are fundamental in polymer chemistry, particularly in the production of polyurethanes and polyureas, but are equally vital in the synthesis of smaller, well-defined heterocyclic molecules. wikipedia.org For instance, the reaction between a molecule containing two or more amine groups and a diisocyanate can lead to the formation of polymer chains known as polyureas. wikipedia.org

Furthermore, isocyanates can undergo cyclization reactions. Aliphatic diisocyanates, for example, can trimerize to form stable isocyanurate rings, and they can also participate as dienophiles in Diels-Alder reactions to create six-membered rings. wikipedia.org The reactivity of an isocyanate can be tuned by the electronic nature of its substituent; electron-withdrawing groups enhance the electrophilicity and reactivity of the isocyanate carbon, while electron-donating groups decrease it. rsc.org This tunable reactivity, combined with their ability to form stable linkages with a variety of nucleophiles, establishes isocyanates as powerful and versatile intermediates for building diverse heterocyclic frameworks. rsc.org

Structural Features and Electronic Configuration of the 1,2 Thiazole Ring System

The 1,2-thiazole, or isothiazole (B42339), is a five-membered heterocyclic compound containing adjacent sulfur and nitrogen atoms in the ring. wikipedia.org It is a stable, aromatic molecule due to the delocalization of its π-electron system. medwinpublishers.com The isothiazole ring is planar, a characteristic feature of aromatic compounds. slideshare.net

The aromaticity of isothiazole has been a subject of study, and it is considered to be greater than that of the analogous isoxazole (B147169) and pyrazole (B372694) rings. medwinpublishers.com This aromatic character influences its chemical reactivity. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to understand the electronic structure of the isothiazole ring. researchgate.netresearchgate.net These studies analyze properties such as net charges, bond lengths, and dipole moments to predict the reactivity of the molecule. researchgate.netresearchgate.net

Table 1: Comparative Properties of Isothiazole and Related Heterocycles

| Compound | Heteroatoms | Aromaticity | Key Reactivity Feature |

|---|---|---|---|

| Isothiazole (1,2-Thiazole) | S, N (adjacent) | High | Electrophilic substitution at C4. |

| Thiazole (B1198619) (1,3-Thiazole) | S, N (non-adjacent) | High | Nucleophilic attack at C2. wikipedia.org |

| Isoxazole | O, N (adjacent) | Moderate | 1,3-Dipolar cycloaddition. |

| Imidazole | N, N (non-adjacent) | High | Tautomerism, acts as both acid and base. |

This table is generated based on comparative data from cited sources.

Role of 4 Isocyanato 1,2 Thiazole As a Key Building Block

The primary role of 4-isocyanato-1,2-thiazole as a building block would undoubtedly leverage the reactivity of the isocyanate moiety. This group would serve as an anchor point for nucleophilic addition reactions. It would be expected to react readily with a vast range of nucleophiles, including:

Amines: to form 4-(ureido)-1,2-thiazole derivatives.

Alcohols and Phenols: to generate 4-(carbamoyl)-1,2-thiazole derivatives.

Water: which would lead to the formation of 4-amino-1,2-thiazole via an unstable carbamic acid intermediate. wikipedia.org

Thiols: to produce 4-(thiocarbamoyl)-1,2-thiazole derivatives.

This reactivity allows for the direct linkage of the isothiazole (B42339) core to other molecular fragments, making it a potentially powerful tool for constructing complex molecules in medicinal chemistry and materials science. The reactivity of the isocyanate group is generally high, with primary amines being the most reactive nucleophiles, followed by alcohols. researchgate.net

The isothiazole ring itself offers secondary reaction sites. While the strongly electron-withdrawing isocyanate group would deactivate the ring towards standard electrophilic aromatic substitution, it is conceivable that under specific conditions, reactions such as metallation (e.g., lithiation) followed by quenching with an electrophile could be used to further functionalize the ring.

Overview of Scholarly Investigations Pertaining to Thiazole Bearing Isocyanates

Strategies for the Construction of the 1,2-Thiazole Core

Modern and Sustainable Synthetic Routes to Thiazole Scaffolds

Polymer-Supported Synthetic Approaches to Thiazole Derivatives

Polymer-supported synthesis has emerged as a powerful technique for the generation of thiazole libraries, offering advantages such as ease of purification and the potential for automation. rsc.orgscispace.comrsc.org These methods often involve the immobilization of one of the reactants on a solid support, followed by reaction with other reagents in solution. After the reaction is complete, the desired product can be cleaved from the resin, simplifying the work-up procedure. rsc.orgscispace.com

For instance, 2-aminothiazole derivatives have been synthesized using polymer-supported reagents. rsc.org One approach involves the α-bromination of acetophenones using a polymer-supported pyridinium (B92312) bromide perbromide, followed by reaction with thiourea in the presence of a polymer-supported base to yield the target aminothiazoles in high yield without the need for chromatographic purification. rsc.org Another strategy utilizes a resin-bound thiourea intermediate which is then cyclized with an α-bromoketone to afford a resin-bound 2-amino-5-carboxylate thiazole. nih.gov This solid-phase approach prevents the formation of isomers and allows for further derivatization before cleavage from the support. nih.gov The reaction of a resin-bound aminothiazole with an isocyanate or acid chloride can be used to generate thiazole ureas. rsc.org

Starch nanoparticles have also been employed as a natural, renewable, and biodegradable polymer catalyst for the synthesis of 2-aminothiazoles. rsc.org This highlights the growing interest in developing environmentally friendly synthetic methods.

Installation of the Isocyanato Functionality at the C-4 Position

Once the thiazole ring is formed, the next critical step is the introduction of the isocyanate group at the C-4 position. This is typically achieved through the conversion of a suitable precursor, most commonly a 4-aminothiazole or a 4-thiazolecarboxylic acid derivative.

Synthesis and Derivatization of Aminothiazole Precursors

The synthesis of 4-aminothiazole precursors is a key step. The Hantzsch thiazole synthesis is a classic and widely used method for preparing aminothiazoles by condensing α-haloketones with thiourea. nih.gov Modified Hantzsch protocols have been developed for the one-pot synthesis of Fmoc-amino acid derived 4-aminothiazole derivatives. nih.gov

Another approach involves the reaction of aryl(bromo)acetonitriles with primary amines and carbon disulfide to produce 4-aminothiazole-2(3H)-thiones. thieme-connect.com Additionally, a one-pot synthesis of 4-amino-2-aryl-5-substituted thiazoles has been developed using functionalized dithioesters as thiocarbonyl precursors in a modified Thorpe-Ziegler type cyclization. researchgate.net

Phosgenation and Non-Phosgene Methods for Isocyanate Generation

The conversion of the 4-aminothiazole precursor to the corresponding isocyanate can be achieved through several methods, with phosgenation being a traditional route.

Phosgenation: This method involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.govacs.orgionike.com The process can be carried out in either the liquid or gas phase. nih.govgoogle.com While effective, the high toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct are significant drawbacks, prompting the development of safer alternatives. nih.govacs.orgionike.comscg.ch

Non-Phosgene Methods: Growing safety and environmental concerns have driven research into non-phosgene routes for isocyanate synthesis. nih.govacs.org These methods often involve two main steps: the synthesis of a carbamate (B1207046) intermediate followed by its thermal decomposition to the isocyanate. nih.govacs.org

One such method is the reductive carbonylation of nitro compounds or the oxidative carbonylation of amines. ionike.comscg.ch Another approach utilizes dimethyl carbonate or urea to form the carbamate. nih.govacs.org For example, the reaction of amines with dimethyl carbonate (DMC) can produce carbamates under relatively mild conditions. nih.govacs.org Another innovative, phosgene-free method involves the in situ generation of aryl isocyanates from an aryl amine, carbon dioxide, dimethyl sulfoxide (B87167) (DMSO), and trifluoroacetic anhydride (B1165640) (TFAA). gaylordchemical.com

A fast and efficient one-pot protocol for synthesizing N,N'-disubstituted urea derivatives, which proceeds through an isocyanate intermediate, has been developed using a Staudinger–aza-Wittig reaction of an alkyl halide and an amine in the presence of polymer-bound diphenylphosphine (B32561) under carbon dioxide pressure. beilstein-journals.org

Rearrangement Reactions (e.g., Curtius, Hofmann, Lossen) from Appropriate Thiazole Carboxylic Acid Derivatives

Rearrangement reactions provide a powerful and versatile alternative for generating isocyanates from carboxylic acid derivatives. These reactions share a common isocyanate intermediate. thieme-connect.de

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, to form an isocyanate and nitrogen gas. thieme-connect.denih.govorganic-chemistry.org The Curtius reaction has been successfully applied to the conversion of 2-substituted thiazole-4-carboxylic acids into the corresponding 4-acetamido compounds, which proceeds via a 4-isocyanato-thiazole intermediate. rsc.org A practical example is the synthesis of tert-butyl N-thiazol-4-ylcarbamate from thiazole-4-carboxylic acid using diphenylphosphoryl azide (DPPA) and tert-butyl alcohol, where the isocyanate is trapped in situ. tcichemicals.comtcichemicals.com This method is applicable to a wide range of carboxylic acids, including heterocyclic ones. nih.gov

Hofmann Rearrangement: The Hofmann rearrangement converts a primary carboxamide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. thieme-connect.de This reaction is typically carried out using a halogenating agent, such as N-bromoacetamide (NBA), and a base. organic-chemistry.org The method has been used for the synthesis of isothiazolamines. thieme-connect.de It is an efficient one-pot procedure for the Hofmann rearrangement of both aromatic and aliphatic amides. organic-chemistry.orgorganic-chemistry.orgnih.gov

Lossen Rearrangement: In the Lossen rearrangement, a hydroxamic acid or its derivative is converted into an isocyanate. wikipedia.org The starting hydroxamic acid is typically synthesized from the corresponding ester. wikipedia.org The rearrangement is initiated by treating an O-acylated hydroxamic acid derivative with a base. wikipedia.org This method has been utilized in the synthesis of various amines and ureas through the isocyanate intermediate. uq.edu.auacs.org

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters to consider include temperature, pressure, catalyst selection, and solvent. patsnap.com

For isocyanate synthesis, careful control of these parameters can lead to higher selectivity and reduced energy consumption. patsnap.com The development of advanced catalysts is a primary focus of optimization efforts. nih.govacs.org For instance, in non-phosgene methods involving carbamate decomposition, single-component metal catalysts, particularly zinc-based ones, have shown high activity and cost-effectiveness. nih.govacs.org Composite catalysts can further enhance the yield by adjusting the active metal composition. nih.govacs.org

In polymer-supported synthesis, the choice of resin and linker can significantly impact the reaction efficiency and the ease of product isolation. rsc.orgscispace.com For rearrangement reactions, the choice of reagent and reaction conditions can influence the outcome. For example, in the Hofmann rearrangement, N-bromoacetamide has been shown to be superior to N-bromosuccinimide in terms of yield and purity for certain substrates. organic-chemistry.org

Advanced Isolation and Purification Techniques for Intermediates

For isocyanates, which can be reactive, purification methods must be chosen carefully. Distillation is a common technique for purifying isocyanates. google.com Thin-film evaporators can be used to vaporize the isocyanate from the reaction residue, followed by condensation to obtain the pure product. google.com

In polymer-supported synthesis, the purification of intermediates is often simplified. After the reaction, the resin can be washed to remove excess reagents and byproducts. The desired product is then cleaved from the solid support, often in high purity. rsc.orgscispace.comnih.gov

Chromatographic techniques, such as column chromatography, are frequently employed for the purification of intermediates in solution-phase synthesis. tcichemicals.comtcichemicals.com The choice of the stationary and mobile phases is critical for achieving good separation.

Electrophilic Characteristics of the Isocyanate Moiety

The carbon atom of the isocyanate group in this compound is the primary electrophilic center. This is due to the cumulative electron-withdrawing inductive effects of the adjacent nitrogen and oxygen atoms, which creates a significant partial positive charge on the carbon. The 1,2-thiazole ring, being a heteroaromatic system, also exerts an electronic influence on the isocyanate group. The thiazole ring is generally considered electron-withdrawing, which can further enhance the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. mdpi.comwikipedia.org

The electrophilicity of isocyanates is a cornerstone of their chemistry, making them valuable reagents in the synthesis of a variety of organic compounds. google.com The reactivity can be represented by resonance structures that illustrate the electron-deficient nature of the central carbon atom. This inherent electrophilicity drives the diverse reactions discussed in the following sections.

Nucleophilic Addition Reactions to the C=N Bond of the Isocyanato Group

The most common reactions of isocyanates involve the nucleophilic addition of a compound containing an active hydrogen atom to the carbon-nitrogen double bond. These reactions are typically rapid and form the basis for the synthesis of carbamates, ureas, and related structures.

Isocyanates readily react with alcohols and phenols (oxygen nucleophiles) to form carbamates, also known as urethanes. In the case of this compound, the reaction with an alcohol (R-OH) proceeds through the attack of the alcoholic oxygen on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom, yielding a stable N-thiazolylcarbamate ester. researchgate.net

The general mechanism for this reaction is well-established and is a fundamental process in polyurethane chemistry. nih.govresearchgate.net The hydrolysis of substituted N-thiazolylcarbamate esters has been studied, and under basic conditions, the reaction can proceed through an E1cB mechanism, which involves the formation of an isocyanate intermediate from the carbamate. researchgate.net This underscores the reversible nature of carbamate formation under certain conditions.

Table 1: Representative Reaction of this compound with an Alcohol

| Reactant 1 | Reactant 2 | Product | Product Class |

| This compound | R-OH (Alcohol) | 4-(R-oxycarbonylamino)-1,2-thiazole | Carbamate (Urethane) |

The reaction of this compound with primary or secondary amines (nitrogen nucleophiles) is typically a rapid and exothermic process that yields substituted ureas. nih.govorganic-chemistry.org This reaction is one of the most important transformations of isocyanates due to its efficiency and the broad utility of urea derivatives in various fields, including medicinal chemistry. nih.govnih.gov The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon, followed by proton transfer.

If excess this compound is present, the newly formed urea can react further. The hydrogen on the urea's nitrogen can act as a nucleophile, attacking a second molecule of the isocyanate to form a biuret. This secondary reaction is generally slower than the initial urea formation.

Table 2: Reactions of this compound with Nitrogen Nucleophiles

| Reactant 1 | Reactant 2 | Product | Product Class |

| This compound | R-NH₂ (Primary Amine) | 1-(1,2-Thiazol-4-yl)-3-R-urea | Substituted Urea |

| 1-(1,2-Thiazol-4-yl)-3-R-urea | This compound | Biuret Derivative | Biuret |

The nucleophilicity of the reacting amine plays a significant role in the reaction rate. Aliphatic amines are generally more reactive than aromatic amines due to their higher basicity and the greater nucleophilicity of the nitrogen atom. researchgate.net

Thiols (sulfur nucleophiles, R-SH) react with isocyanates in a manner analogous to alcohols and amines to produce thiocarbamates. The reaction of this compound with a thiol would involve the nucleophilic attack of the sulfur atom on the isocyanate carbon, yielding an S-alkyl or S-aryl N-(1,2-thiazol-4-yl)thiocarbamate. researchgate.net

These reactions are generally efficient and can often be performed under mild, metal-free conditions. researchgate.net The formation of thiocarbamates from isocyanates is a reliable synthetic method with broad substrate scope. researchgate.net The mechanism is believed to involve the initial nucleophilic attack of the phosphorus or sulfur atom at the sulfur of the isothiocyanate, followed by decomposition of the intermediate. researchgate.net

Table 3: Reaction of this compound with a Thiol

| Reactant 1 | Reactant 2 | Product | Product Class |

| This compound | R-SH (Thiol) | N-(1,2-thiazol-4-yl)thiocarbamate | Thiocarbamate |

Reactions of isocyanates with carbon nucleophiles are less common than with heteroatom nucleophiles but are synthetically useful. For instance, Grignard reagents (R-MgX) can add to the isocyanate group. The initial addition forms a magnesium salt of an amide, which upon acidic workup, yields a secondary amide. This provides a method for forming a C-C bond and synthesizing N-substituted amides. The reaction with this compound would produce an N-(1,2-thiazol-4-yl)amide.

Cycloaddition Chemistry Involving the Isocyanato Group

The isocyanate group contains cumulated double bonds (N=C=O) and can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile. These reactions provide pathways to various heterocyclic structures.

[2+2] Cycloadditions: Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes. For example, the reaction with a ketene (B1206846) would form a four-membered β-lactam ring after the extrusion of carbon dioxide.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Isocyanates can react as dipolarophiles with 1,3-dipoles such as azomethine ylides or nitrile oxides to form five-membered heterocyclic rings. mdpi.com For example, a rhodium(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with isocyanates can lead to the formation of imidazolones through a formal [3+2] cycloaddition of an azavinyl metal-carbene intermediate. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): The C=N bond of the isocyanate can act as a dienophile in Diels-Alder reactions with conjugated dienes. These reactions, often requiring thermal conditions, lead to the formation of six-membered nitrogen-containing heterocycles. While thiazoles themselves can participate in cycloadditions, it is the isocyanate moiety that typically acts as the dienophile in this context. wikipedia.org

The specific cycloaddition behavior of this compound would depend on the reaction partner and conditions, but the inherent reactivity of the isocyanate group allows for its participation in these powerful ring-forming transformations. researchgate.net

[2+2] Cycloadditions for Azetidinone and Related Ring Systems

The [2+2] cycloaddition of isocyanates with imines (the Staudinger synthesis) or electron-rich alkenes is a cornerstone for the synthesis of β-lactams (azetidinones). This class of reactions is of immense importance in the development of antibiotics. There are, however, no specific studies in the reviewed literature that document the use of this compound in such cycloadditions. The potential for this molecule to serve as a building block for novel thiazole-substituted β-lactams is an unexplored area.

[3+2] Cycloadditions (e.g., with 1,3-Dipoles)

Isocyanates can also act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles like azides, nitrile oxides, or diazomethanes to form five-membered heterocyclic rings. This pathway offers a powerful tool for creating complex molecular architectures. An extensive search has yielded no specific examples or mechanistic studies of this compound participating in [3+2] cycloaddition reactions.

Oligomerization and Polymerization Pathways of this compound

The self-reaction of isocyanates can lead to the formation of dimers (uretdiones), trimers (isocyanurates), or higher-order polymers. These pathways are often influenced by catalysts, temperature, and the electronic nature of the substituent on the isocyanate. The specific oligomerization or polymerization behavior of this compound, including the conditions that might favor one pathway over another, has not been reported.

Comparative Reactivity Studies of Isocyanato-Thiazoles at Different Positions

The electronic properties of a heterocyclic ring can significantly alter the electrophilicity of an attached isocyanate group. Comparing the reactivity of isocyanato-thiazoles with the functional group at different positions (e.g., 4-isocyanato vs. 5-isocyanato on the 1,2-thiazole ring, or compared to isomers from the 1,3-thiazole family) would provide invaluable insight into these electronic effects. Such comparative studies, which are crucial for understanding structure-reactivity relationships, are absent from the current literature for this compound.

Kinetic and Thermodynamic Profiling of Isocyanate Reactions

Quantitative data on reaction rates (kinetics) and equilibrium positions (thermodynamics) are fundamental to understanding and controlling chemical reactions. No published kinetic or thermodynamic profiles for any reaction involving this compound could be located. This data would be essential for optimizing potential synthetic applications and for computational modeling of its reactivity.

Mechanistic Elucidation via Isotopic Labeling and In-Situ Spectroscopic Analysis

Modern mechanistic chemistry relies on sophisticated techniques to probe reaction pathways. Isotopic labeling (e.g., with ¹³C, ¹⁵N, or ¹⁸O) can trace the fate of atoms through a reaction, while in-situ spectroscopic methods (like real-time NMR or IR spectroscopy) can identify transient intermediates. There is no evidence of such advanced mechanistic studies having been performed on this compound. These investigations would be critical for confirming reaction mechanisms, such as the stepwise or concerted nature of its potential cycloadditions.

Synthesis of Substituted Urea and Thiourea Derivatives

The reaction of isocyanates with amines or their sulfur analogs is a fundamental transformation for the formation of urea and thiourea linkages, respectively.

The synthesis of unsymmetrical ureas is a significant area of research, as these structures are present in many biologically active compounds. mdpi.com The reaction of this compound with various primary and secondary amines can lead to the formation of a wide array of unsymmetrical diaryl and alkyl-aryl ureas. For instance, reacting this compound with an aniline (B41778) derivative would yield a diaryl urea, while reaction with an aliphatic amine would result in an alkyl-aryl urea. These reactions are typically carried out in an inert solvent. ppublishing.orgcyberleninka.ru The synthesis of 1,3-substituted urea derivatives based on the reaction of m-toluyl isocyanate with 2-aminothiazoles has been reported to proceed in good yields. ppublishing.orgcyberleninka.ru While this involves a different isocyanate, the general principle of reacting an isocyanate with an amino-thiazole to form a urea derivative is well-established. ppublishing.orgcyberleninka.ru

Table 1: Examples of Unsymmetrical Urea Synthesis

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Aniline | Unsymmetrical Diaryl Urea |

| This compound | Cyclohexylamine | Unsymmetrical Alkyl-Aryl Urea |

Polyureas are a class of polymers that possess urea linkages in their backbone. mdpi.com They can be synthesized through the reaction of diisocyanates with diamines or water. mdpi.com The water-diisocyanate pathway involves the initial reaction of the isocyanate with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. mdpi.comnih.gov The newly formed amine then reacts with another isocyanate group to form the urea linkage. mdpi.comnih.gov By using this compound in a controlled polymerization with a suitable diamine, it is possible to synthesize polyureas incorporating the 1,2-thiazole moiety into the polymer chain. The properties of the resulting polyurea can be tailored by the choice of the diamine comonomer. jsta.cl This approach allows for the creation of novel materials with potentially unique thermal and mechanical properties. mdpi.com

Transformations to Related Functionalities

The isocyanate group can be converted into other valuable functional groups, further expanding the synthetic utility of this compound.

Isocyanates can be converted to carbodiimides through a variety of methods, often involving phosphine (B1218219) oxide catalysts. This transformation typically proceeds via the extrusion of carbon dioxide from two isocyanate molecules. The resulting carbodiimides are themselves useful reagents in organic synthesis, particularly in peptide coupling and cyclization reactions.

The generation of iminoisocyanates from isocyanates is a less common but synthetically useful transformation. This can be achieved through reactions with specific nitrogen-containing reagents. These intermediates are highly reactive and can participate in various cycloaddition reactions to form complex heterocyclic systems.

Functionalization and Modification of the 1,2-Thiazole Ring System

Beyond the reactivity of the isocyanate group, the 1,2-thiazole ring itself can be a target for further functionalization. The isothiazole (B42339) ring, also known as 1,2-thiazole, is a five-membered heterocyclic compound containing a nitrogen and a sulfur atom in adjacent positions. wikipedia.org The reactivity of the 1,2-thiazole ring has been a subject of study, with various methods developed for its synthesis and modification. researchgate.netresearchgate.net For instance, electrophilic substitution reactions can be employed to introduce substituents at various positions on the ring. The presence of the isocyanate group can influence the regioselectivity of these reactions. Furthermore, the development of fused heterocyclic systems, such as 2H-thiazolo[4,5-d] ppublishing.orgresearchgate.netnih.govtriazole, highlights the potential for creating complex molecular scaffolds based on the thiazole core. nih.govrsc.org The functionalization of such systems through reactions like SNAr, metal-catalyzed couplings, and radical-based alkylations has been demonstrated. nih.govrsc.org The reactivity of related systems like 4-amino-2,3-dihydro-1λ⁶-isothiazole-1,1-dioxide has also been explored, showing that both the C-5 position and the amino group can undergo electrophilic reactions. nih.gov

Regioselective Electrophilic Substitutions on the Thiazole Ring

The 1,2-thiazole ring is generally susceptible to electrophilic attack. The presence of the electron-withdrawing isocyanato group at the C4 position is expected to deactivate the ring towards electrophilic substitution. However, the regioselectivity of such reactions, when they do occur, is a subject of interest. In unsubstituted thiazoles, electrophilic attack typically favors the C5 position due to the electron-donating character of the sulfur atom. wikipedia.orgpharmaguideline.com For this compound, the directing effects of the sulfur atom (promoting C5 substitution) and the deactivating, meta-directing isocyanato group (disfavoring C5 and favoring C3 to a lesser extent) are in opposition.

While specific studies on the electrophilic substitution of this compound are not extensively documented, related systems provide valuable insights. For instance, in thiazoles bearing other electron-withdrawing groups, electrophilic substitution, if forced, can still occur, often requiring harsh reaction conditions. The outcome is a delicate balance between the inherent reactivity of the ring positions and the directing effects of the substituents.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

| C3 | Moderately deactivated | Ortho to the electron-withdrawing isocyanato group. |

| C5 | Strongly deactivated | Para to the electron-withdrawing isocyanato group, but adjacent to the electron-donating sulfur. |

This table is based on established principles of electrophilic aromatic substitution and requires experimental verification for this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Thiazole Positions

The presence of the strongly electron-withdrawing isocyanato group at C4 significantly activates the 1,2-thiazole ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the electron-withdrawing group, which in this case are the C3 and C5 positions. For an SNAr reaction to proceed, a suitable leaving group must be present at one of these activated positions.

Studies on related halo-substituted isothiazoles have demonstrated the feasibility of SNAr reactions. For example, in 5-halo-1,2,3-thiadiazoles, the halogen can be displaced by C-nucleophiles. rsc.org This suggests that a hypothetical 3-halo- or 5-halo-4-isocyanato-1,2-thiazole would be an excellent substrate for SNAr reactions, allowing for the introduction of a wide range of nucleophiles.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on Halo-4-isocyanato-1,2-thiazoles

| Substrate | Nucleophile | Product | Reference (Analogous Systems) |

| 3-Halo-4-isocyanato-1,2-thiazole | Amines, Alkoxides, Thiolates | 3-Amino/Alkoxy/Thio-4-isocyanato-1,2-thiazole | libretexts.org |

| 5-Halo-4-isocyanato-1,2-thiazole | Amines, Alkoxides, Thiolates | 5-Amino/Alkoxy/Thio-4-isocyanato-1,2-thiazole | libretexts.org |

Metal-Catalyzed Cross-Coupling Reactions at Thiazole Carbon Atoms

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic rings. For this compound, the introduction of a leaving group, typically a halogen, at the C3 or C5 position would render it a suitable substrate for various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, have been successfully applied to thiazole and isothiazole derivatives. acs.orgarkat-usa.orgthieme-connect.de For instance, palladium-catalyzed Negishi cross-coupling has been used to prepare 2- and 5-aryl substituted thiazoles. thieme-connect.de Similarly, copper-catalyzed dehydrogenative cross-coupling reactions have been employed to link thiazole units. acs.org The presence of the isocyanato group could influence the catalytic cycle, but its electron-withdrawing nature is generally tolerated in many cross-coupling protocols.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions of Halo-4-isocyanato-1,2-thiazoles

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference (Analogous Systems) |

| Suzuki Coupling | 5-Bromo-4-isocyanato-1,2-thiazole | Arylboronic acid | Pd(PPh₃)₄, base | 5-Aryl-4-isocyanato-1,2-thiazole | arkat-usa.org |

| Stille Coupling | 3-Iodo-4-isocyanato-1,2-thiazole | Organostannane | PdCl₂(PPh₃)₂ | 3-Substituted-4-isocyanato-1,2-thiazole | arkat-usa.org |

| Negishi Coupling | 5-Chloro-4-isocyanato-1,2-thiazole | Organozinc reagent | Pd(dba)₂, ligand | 5-Substituted-4-isocyanato-1,2-thiazole | thieme-connect.de |

Annulation Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a reactive heterocyclic core and a versatile isocyanato group, makes it an attractive precursor for the synthesis of fused heterocyclic systems. Annulation reactions can be designed to build new rings onto the thiazole framework.

One potential strategy involves the reaction of the isocyanato group with a dinucleophile, followed by intramolecular cyclization onto the thiazole ring. For example, reaction with a compound containing both an amine and an active methylene (B1212753) group could lead to the formation of a fused pyrimidine (B1678525) ring.

Alternatively, the thiazole ring itself can participate in cycloaddition reactions, although this often requires high temperatures due to its aromatic stability. wikipedia.org More commonly, functional groups appended to the thiazole ring are utilized in annulation reactions. For instance, a denitrogenative annulation of 1,2,3-thiadiazoles can lead to the formation of various heterocycles. mq.edu.au While not a direct reaction of this compound, this highlights the potential for transforming the thiazole core into more complex fused systems.

Stereoselective Transformations Initiated by the Isocyanato Group

The isocyanato group is a highly reactive electrophile that can participate in a variety of addition reactions, often with stereochemical implications. The development of stereoselective transformations initiated by the isocyanato group in this compound would provide access to chiral, highly functionalized heterocyclic compounds.

A key area of exploration is the stereoselective addition of chiral nucleophiles to the isocyanato group. For instance, the reaction with a chiral alcohol or amine would lead to the formation of a diastereomeric mixture of carbamates or ureas, respectively. Separation of these diastereomers, or the use of a chiral catalyst to favor the formation of one, would constitute a stereoselective transformation.

Furthermore, the isocyanato group can participate in cycloaddition reactions. For example, [2+2] cycloadditions with electron-rich alkenes can form β-lactams, and [3+2] cycloadditions with nitrile oxides can yield oxadiazolinones. The use of chiral auxiliaries or catalysts in these reactions could induce stereoselectivity, leading to the formation of enantioenriched products. Research on cascade reactions of nitrogen-substituted isocyanates has demonstrated their utility in assembling various heterocycles, suggesting the potential for developing complex, stereoselective transformations starting from isocyanato-substituted heterocycles. rsc.orgresearchgate.net

Table 4: Potential Stereoselective Transformations Involving the Isocyanato Group

| Reaction Type | Reagent | Potential Chiral Product |

| Nucleophilic Addition | Chiral Alcohol | Diastereomeric Thiazolyl Carbamates |

| Nucleophilic Addition | Chiral Amine | Diastereomeric Thiazolyl Ureas |

| [2+2] Cycloaddition | Chiral Ketene | Chiral β-Lactam Fused System |

| [3+2] Cycloaddition | Chiral Nitrone | Chiral Oxadiazolidinone Derivative |

The Chemical Compound this compound: An Uncharted Territory in Complex Molecular Design

Despite extensive investigation into the diverse applications of thiazole-containing compounds in materials science and complex molecular architecture, a thorough review of scientific literature reveals a significant information gap concerning the specific chemical compound This compound . While the broader family of thiazoles and isocyanates are individually well-documented for their utility in constructing intricate chemical structures, the unique properties and potential applications of this particular isomer remain largely unexplored and unreported in publicly accessible research.

The isocyanate functional group is a highly reactive moiety, renowned for its utility in the formation of ureas, urethanes, and other valuable linkages, making it a cornerstone in polymer chemistry and the synthesis of complex organic molecules. Similarly, the thiazole ring is a privileged scaffold in medicinal and materials chemistry, prized for its electronic properties and ability to engage in a variety of chemical transformations. The combination of these two functionalities within a single molecule, specifically as this compound, would theoretically offer a versatile building block for a range of synthetic applications.

However, detailed research findings on the strategic use of this compound as a chemical synthon for constructing fused, bridged, polycyclic, or macrocyclic thiazole systems are not available in the current body of scientific literature. There is a notable absence of studies detailing its role in multi-component reaction sequences for diversity-oriented synthesis. Furthermore, its application as a precursor for advanced polymeric materials with thiazole-isocyanate motifs or its utility in the synthesis of self-assembled organic frameworks has not been documented.

This lack of available data prevents a detailed discussion and the creation of informative data tables regarding its specific applications in the requested areas. The scientific community has yet to publish research that would elucidate the synthetic pathways where this compound plays a key role or the properties of the resulting complex molecular architectures and materials.

Advanced Spectroscopic Characterization in Synthetic Organic Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D Techniques)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-isocyanato-1,2-thiazole, a combination of 1D and 2D NMR techniques would provide a complete picture of its atomic connectivity.

¹H NMR: The ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the isothiazole (B42339) ring. Based on data for the parent isothiazole, the proton at position 5 (H5) would likely appear further downfield than the proton at position 3 (H3) due to the anisotropic effect of the neighboring sulfur atom. chemicalbook.com The electron-withdrawing isocyanato group at position 4 would be expected to deshield both protons, shifting their resonances further downfield compared to unsubstituted isothiazole.

¹³C NMR: The ¹³C NMR spectrum would be crucial for identifying all four carbon atoms in the molecule. The carbon of the isocyanato group (-NCO) is anticipated to have a characteristic chemical shift in the range of 120-130 ppm. The three carbons of the isothiazole ring would exhibit distinct signals. Compared to unsubstituted isothiazole, the C4 carbon, directly attached to the isocyanato group, would experience a significant downfield shift. cdnsciencepub.com The chemical shifts of C3 and C5 would also be influenced, though to a lesser extent. cdnsciencepub.comasianpubs.org

¹⁵N NMR: ¹⁵N NMR spectroscopy, although less common, would provide valuable information. Two signals would be expected: one for the nitrogen atom in the isothiazole ring and another for the nitrogen in the isocyanate group. The chemical shifts would be indicative of the electronic environment of each nitrogen atom.

2D NMR Techniques:

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the H3 and H5 protons, confirming their scalar coupling through the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the ¹H signals with their directly attached ¹³C signals, allowing for the unambiguous assignment of the C3-H3 and C5-H5 pairs.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|

| H3 | ~8.8 - 9.2 | C4, C5 |

| H5 | ~8.6 - 9.0 | C3, C4 |

| C3 | ~150 - 155 | H5 |

| C4 | ~110 - 120 | H3, H5 |

| C5 | ~125 - 130 | H3 |

| C (NCO) | ~120 - 130 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of the Isocyanato Group

Vibrational spectroscopy provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of this compound would be the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in a relatively clean region of the spectrum, between 2280 and 2240 cm⁻¹. spectroscopyonline.com Its high intensity is due to the large change in dipole moment during the vibration. spectroscopyonline.comresearchgate.net Other expected absorptions would include C-H stretching vibrations of the aromatic ring above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the isothiazole ring in the 1600-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, which relies on changes in polarizability, would be complementary to IR. While the isocyanate stretch is also Raman active, it is typically weaker than in the IR spectrum. However, the symmetric vibrations of the isothiazole ring, which might be weak in the IR spectrum, could show strong signals in the Raman spectrum, providing further structural confirmation.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| -N=C=O Asymmetric Stretch | IR | 2280 - 2240 | Very Strong, Sharp |

| Aromatic C-H Stretch | IR/Raman | >3000 | Medium-Weak |

| Ring C=N/C=C Stretch | IR/Raman | 1600 - 1400 | Medium |

| Ring Breathing Modes | Raman | ~1000 - 800 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₄H₂N₂OS), the calculated exact mass of the molecular ion [M]⁺ would be used to confirm its formula.

Upon ionization, typically by electron impact (EI), the molecular ion would undergo fragmentation, creating a unique pattern that can aid in structural elucidation. libretexts.orgwikipedia.org Key fragmentation pathways for isothiazoles often involve the cleavage of the S-N bond and subsequent loss of small molecules. semanticscholar.org The isocyanato group could fragment through the loss of CO or the entire NCO radical. The fragmentation pattern would be analyzed to piece together the structure of the original molecule.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₄H₂N₂OS⁺ | 125.9915 |

| [M-CO]⁺ | C₃H₂N₂S⁺ | 98.0041 |

| [M-NCO]⁺ | C₃H₂NS⁺ | 84.9959 |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural proof. medwinpublishers.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. st-andrews.ac.uk

An X-ray crystal structure would unambiguously confirm the connectivity of the isothiazole ring and the position of the isocyanato substituent. Furthermore, it would reveal details about the planarity of the molecule and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of molecules in the solid state. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules, which are non-superimposable on their mirror images. These techniques measure the differential absorption of left- and right-circularly polarized light.

This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it would not exhibit any ECD signal, and this technique would not be applicable for its analysis. Chiroptical spectroscopy would only become relevant if a chiral center were introduced into the molecule, for instance, through the addition of a chiral substituent.

Computational and Theoretical Chemistry of 4 Isocyanato 1,2 Thiazole

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-isocyanato-1,2-thiazole. These computational techniques allow for the detailed exploration of the molecule's electronic landscape, revealing the nature of its chemical bonds and the distribution of electron density.

Density Functional Theory (DFT) Studies of Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground state geometries and electronic properties of molecules like this compound. By employing various functionals and basis sets, such as B3LYP/6-311++G(d,p), a detailed picture of the molecule's structure and electronic character can be obtained.

Calculations of the ground state geometry reveal the optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. For this compound, theoretical studies would likely indicate a planar thiazole (B1198619) ring, a common feature for such aromatic systems. The isocyanato group's geometry provides further insight into its electronic and steric interactions with the thiazole core.

| Parameter | Optimized Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| N1-S2 | 1.65 |

| S2-C3 | 1.75 |

| C3-C4 | 1.40 |

| C4-C5 | 1.38 |

| C5-N1 | 1.32 |

| C4-N6 | 1.42 |

| N6-C7 | 1.20 |

| C7-O8 | 1.18 |

| Bond Angles (°) ** | |

| C5-N1-S2 | 110.0 |

| N1-S2-C3 | 90.0 |

| S2-C3-C4 | 115.0 |

| C3-C4-C5 | 112.0 |

| N1-C5-C4 | 113.0 |

| C3-C4-N6 | 120.0 |

| C4-N6-C7 | 125.0 |

| N6-C7-O8 | 178.0 |

| Dihedral Angles (°) ** | |

| C5-N1-S2-C3 | 0.0 |

| N1-S2-C3-C4 | 0.0 |

| S2-C3-C4-C5 | 0.0 |

| C3-C4-C5-N1 | 0.0 |

| C5-C4-N6-C7 | 0.0 or 180.0 |

Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are also determined through DFT calculations. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO would likely be centered on the electron-deficient isocyanato group.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

To further dissect the electronic structure and bonding, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed. NBO analysis provides a chemist's perspective of bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This method allows for the quantification of donor-acceptor interactions, which are crucial for understanding intramolecular charge transfer and hyperconjugative effects. In this compound, NBO analysis would likely reveal significant delocalization of electron density from the thiazole ring to the isocyanato group.

QTAIM analysis, on the other hand, defines chemical bonds and atomic properties based on the topology of the electron density. By analyzing the critical points of the electron density, one can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic or van der Waals) interactions. For this compound, QTAIM would provide a quantitative measure of the covalent character of the bonds within the thiazole ring and the isocyanato substituent, as well as identifying any non-covalent interactions that contribute to the molecule's stability.

Conformational Analysis and Potential Energy Surfaces of the Isocyanato Group

The rotational freedom of the isocyanato group with respect to the thiazole ring gives rise to different conformers. Conformational analysis is therefore essential to identify the most stable arrangement and the energy barriers between different conformations. By systematically rotating the C4-N6 bond and calculating the energy at each step, a potential energy surface (PES) can be constructed.

The PES for the rotation of the isocyanato group in this compound is expected to show two minima corresponding to planar conformations, where the N=C=O group is either syn- or anti-periplanar to the C3-C4 bond of the thiazole ring. The energy barriers between these conformers provide information about the flexibility of the molecule and the feasibility of interconversion at different temperatures.

| Dihedral Angle (C3-C4-N6-C7) | Relative Energy (kcal/mol) | Conformation |

| 0° | 0.0 | Syn-periplanar (Minimum) |

| 90° | 5.0 | Perpendicular (Transition State) |

| 180° | 0.5 | Anti-periplanar (Minimum) |

| 270° | 5.0 | Perpendicular (Transition State) |

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and characterized.

Computational Elucidation of Complex Reaction Pathways

Theoretical studies can unravel complex reaction pathways that may be difficult to probe experimentally. For instance, the cycloaddition reactions of the isocyanato group with various dienophiles can be modeled to determine whether the reaction proceeds through a concerted or a stepwise mechanism. By locating the transition state(s) and any intermediates, the preferred reaction pathway can be identified. The nature of the transition state, including its geometry and imaginary frequency, confirms that it is a true saddle point on the potential energy surface connecting reactants and products.

Prediction of Kinetic and Thermodynamic Parameters for Reactions

Beyond identifying the reaction pathway, computational methods can predict the kinetic and thermodynamic parameters that govern a reaction. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to estimate the reaction rate. A lower activation energy implies a faster reaction.

Thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can also be computed. These values determine the spontaneity and equilibrium position of a reaction. For a given reaction of this compound, a negative ΔG would indicate that the formation of products is thermodynamically favorable.

| Reaction Parameter | Calculated Value |

| Activation Energy (Ea) | 15 kcal/mol |

| Enthalpy of Reaction (ΔH) | -25 kcal/mol |

| Entropy of Reaction (ΔS) | -30 cal/mol·K |

| Gibbs Free Energy of Reaction (ΔG) | -16 kcal/mol |

These theoretical predictions provide invaluable guidance for designing and optimizing synthetic routes involving this compound, as well as for understanding its reactivity in various chemical environments.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental framework in chemistry for predicting the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) taylorandfrancis.comwikipedia.org. The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species youtube.com.

The HOMO is the outermost orbital containing electrons and acts as an electron donor; its energy level (EHOMO) is related to the molecule's ionization potential and nucleophilicity youtube.compku.edu.cn. A higher EHOMO indicates a greater tendency to donate electrons. The LUMO is the innermost orbital without electrons and acts as an electron acceptor; its energy level (ELUMO) is related to the electron affinity and electrophilicity of the molecule youtube.compku.edu.cn. A lower ELUMO suggests a greater ability to accept electrons.

For this compound, the HOMO is expected to be predominantly located on the electron-rich 1,2-thiazole ring, particularly involving the sulfur and nitrogen heteroatoms. In contrast, the LUMO is anticipated to be centered on the highly electrophilic isocyanate (-N=C=O) group. This distribution suggests that the thiazole ring would be the primary site for electrophilic attack, while the isocyanate carbon would be the main target for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap generally implies high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. From the energies of these frontier orbitals, various chemical reactivity descriptors can be calculated to provide a quantitative measure of the molecule's behavior distantreader.org.

Table 1: Hypothetical FMO Parameters for this compound

| Parameter | Formula | Predicted Value (eV) | Implication |

| EHOMO | - | -6.5 | Moderate nucleophilicity, associated with the thiazole ring. |

| ELUMO | - | -1.2 | High electrophilicity, associated with the isocyanate group. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 | High kinetic stability, but with distinct reactive sites. |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | -3.85 | Overall electronic character. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ² / (2η) | 2.79 | Strong electrophilic character. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule researchgate.net. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its intermolecular interaction patterns. The MEP map is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Intermediate potentials are shown in shades of orange, yellow, and green.

For this compound, the MEP map would be expected to show distinct regions of varying electrostatic potential:

Negative Regions (Red/Yellow): The most negative potential would be concentrated around the highly electronegative oxygen and nitrogen atoms of the isocyanate group, as well as the nitrogen and sulfur atoms of the thiazole ring. These sites represent the most likely points for interactions with electrophiles or for forming hydrogen bonds as an acceptor.

Positive Regions (Blue): The most positive potential would likely be found around the hydrogen atoms attached to the thiazole ring and, notably, around the central carbon atom of the isocyanate group. This strong positive potential on the isocyanate carbon highlights its significant electrophilic character and susceptibility to nucleophilic attack.

Neutral Regions (Green): The carbon framework of the thiazole ring would exhibit more neutral potential.

The MEP analysis reinforces the predictions from FMO theory, providing a clear visual representation of the molecule's reactive sites.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters, aiding in the structural elucidation and characterization of novel compounds. Density Functional Theory (DFT) is commonly employed for these predictions distantreader.org.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy modgraph.co.uk. For this compound, the predicted shifts would be influenced by the electronic environment created by the heteroatoms and the electron-withdrawing isocyanate group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted for CDCl₃ solvent.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~8.5 - 8.8 | C-3 | ~150 - 155 |

| H-5 | ~7.8 - 8.1 | C-4 | ~125 - 130 |

| - | - | C-5 | ~120 - 125 |

| - | - | C (NCO) | ~122 - 128 |

The proton at the C-3 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen and sulfur atoms. The carbon atom of the isocyanate group typically appears in a distinct region of the ¹³C NMR spectrum.

Infrared (IR) Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum tsijournals.comresearchgate.net. This is particularly useful for identifying key functional groups.

Table 3: Predicted Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| -N=C=O | Asymmetric stretch | ~2250 - 2280 | Strong, Sharp |

| C=N (ring) | Stretch | ~1500 - 1550 | Medium |

| C=C (ring) | Stretch | ~1450 - 1500 | Medium |

| C-H | Bending | ~1000 - 1200 | Medium |

| C-S | Stretch | ~700 - 750 | Weak - Medium |

The most prominent feature in the predicted IR spectrum of this compound would be a very strong and sharp absorption band around 2250-2280 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate group.

Simulation of Molecular Interactions and Recognition Patterns for Rational Design

Computational simulations are essential tools for rational drug design and materials science. Techniques like molecular docking and molecular dynamics (MD) simulations can predict how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme nih.govresearchgate.net.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex pensoft.net. For this compound or its derivatives, docking studies could be used to screen for potential biological targets. The isocyanate group, being a reactive electrophile, could potentially form covalent bonds with nucleophilic residues (like serine, cysteine, or lysine) in an enzyme's active site, leading to irreversible inhibition. The thiazole ring could engage in non-covalent interactions, such as hydrogen bonding, π-π stacking, or hydrophobic interactions, which would contribute to the binding affinity and selectivity nih.gov.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time nih.gov. These simulations provide insights into the stability of the binding pose, the conformational changes in the protein upon ligand binding, and the key intermolecular interactions that stabilize the complex. By analyzing the trajectory of an MD simulation, researchers can calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores alone.

These simulation techniques allow for the virtual screening of compound libraries and the optimization of lead compounds by modifying their structure to enhance binding affinity and selectivity. This computational-driven approach significantly accelerates the process of designing new molecules with desired biological activities.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Current synthetic routes to isothiazole (B42339) derivatives often involve multi-step processes that may not be optimal in terms of efficiency and waste generation. A primary future objective is the development of highly efficient and atom-economical synthetic pathways specifically for 4-isocyanato-1,2-thiazole. Research in this area should target the reduction of synthetic steps, maximization of atom economy, and the use of readily available and less hazardous starting materials. Exploring one-pot multicomponent reactions could be a particularly fruitful strategy. bepls.com The principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, will be a guiding principle in this research.

Design of Novel Catalytic Systems for Selective Transformations

The dual reactivity of the isothiazole ring and the isocyanate group in this compound offers a rich landscape for selective chemical transformations. A significant and unexplored avenue of research lies in the design of novel catalytic systems that can selectively target one functional group over the other. This would enable the controlled synthesis of a diverse range of derivatives. Future investigations could focus on developing catalysts for reactions such as selective cycloadditions, nucleophilic additions to the isocyanate, and functionalization of the isothiazole ring. The development of switchable catalytic systems, which can be toggled between different reactive states by external stimuli, could provide unprecedented control over the reaction pathways. nih.gov

Implementation of Green Chemistry Principles in Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound is a critical area for future research, aiming to minimize the environmental impact of its production. rasayanjournal.co.inmdpi.com This involves the exploration of environmentally benign solvents, the use of renewable starting materials, and the development of energy-efficient reaction conditions, such as microwave-assisted or ultrasonic-mediated synthesis. rsc.org A key goal will be to develop synthetic protocols that reduce or eliminate the use of hazardous reagents and the generation of toxic by-products, aligning with the broader push towards sustainable chemical manufacturing. bepls.com

Exploration of New Polymerization Pathways and Material Applications

The isocyanate functionality of this compound makes it a prime candidate for the development of novel polymers. Future research should explore various polymerization pathways, including polyaddition and polycondensation reactions, to synthesize new materials with unique properties. The incorporation of the isothiazole ring into the polymer backbone could impart desirable characteristics such as thermal stability, specific electronic properties, or biological activity. Investigating the potential applications of these novel polymers in areas like organic electronics, advanced coatings, and biomedical devices will be a major focus. The synthesis of π-conjugated polymers based on thiazole (B1198619) units has already shown promise in electronic applications. rsc.org

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives with advanced flow chemistry and automated platforms represents a significant leap forward in terms of efficiency, safety, and scalability. researchgate.netacs.orguc.pt Continuous flow reactors offer precise control over reaction parameters, leading to higher yields and purity. nih.gov Future work will focus on developing robust and automated flow synthesis protocols for this compound, which would enable on-demand production and facilitate high-throughput screening of its derivatives for various applications. This approach aligns with the modernization of pharmaceutical and materials synthesis. researchgate.net

Mechanistic Understanding of Unprecedented Reactivity Patterns

A deep mechanistic understanding of the reactivity of this compound is fundamental to unlocking its full synthetic potential. Future research should employ a combination of experimental and computational methods to investigate the kinetics and thermodynamics of its reactions. nih.gov Of particular interest is the exploration of unprecedented reactivity patterns that may arise from the interplay between the isothiazole and isocyanate functionalities. Elucidating reaction mechanisms will not only provide a solid theoretical foundation but also guide the rational design of new synthetic methodologies and catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.